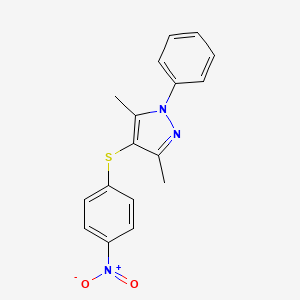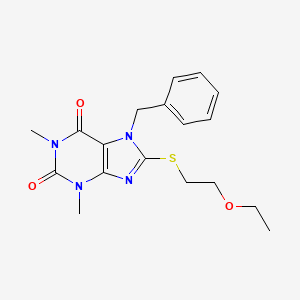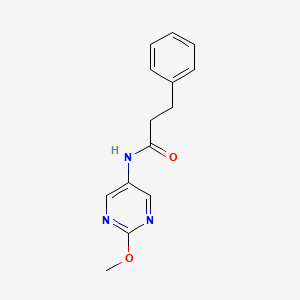
N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The “2-methoxy” indicates a methoxy group (O-CH3) attached to the second carbon of the pyrimidine ring, and the “N-” indicates that the phenylpropanamide group is attached to a nitrogen atom of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrimidine ring, a methoxy group, and a phenylpropanamide group . The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants present . Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy Applications
Compounds with structures similar to N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide have been identified as potent inhibitors of cellular mesenchymal-epithelial transition factor (c-MET), closely linked to human malignancies. These inhibitors exhibit high anticancer activity against tested cancer cell lines in vitro, suggesting their potential as c-MET RTK inhibitors for cancer therapy (Jiang et al., 2016). Furthermore, novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed and synthesized, showing moderate to high antiproliferative activity, indicating their utility as tubulin polymerization inhibitors (Liu et al., 2020).
Analgesic and Anti-inflammatory Activities
A series of novel derivatives have been synthesized, exhibiting significant analgesic and anti-inflammatory activities. These compounds serve as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing promising activities comparable to standard drugs, highlighting their potential in treating pain and inflammation (Abu‐Hashem et al., 2020).
Structural Analysis
Research has also focused on the structural analysis of related compounds. For instance, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, providing insights into the structural characteristics and potential interactions of similar compounds (Richter et al., 2023).
Antimicrobial Properties
Several studies have synthesized and evaluated the antimicrobial activities of compounds structurally related to this compound. These compounds have shown promising antimicrobial activity against a variety of pathogenic bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Mallikarjunaswamy et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-aminopyrimidines, have been reported to exhibit varied medicinal applications . They have been used in the treatment of diseases like sleeping sickness and malaria .
Mode of Action
It’s worth noting that related compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide might interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds like 2-aminopyrimidines have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
Related compounds like 2-aminopyrimidines have been reported to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . This suggests that this compound might have similar effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUBVSOQBGQGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

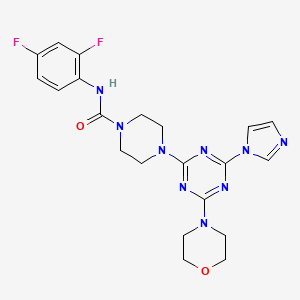
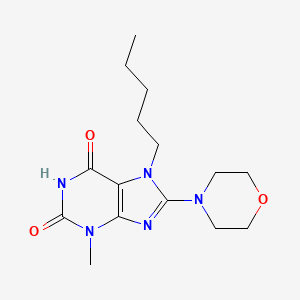
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)


![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)
![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)
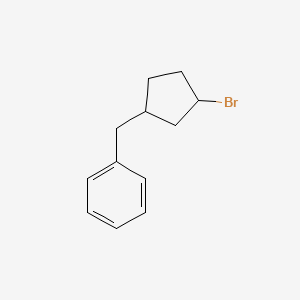
![6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)
![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)
![(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2536038.png)
